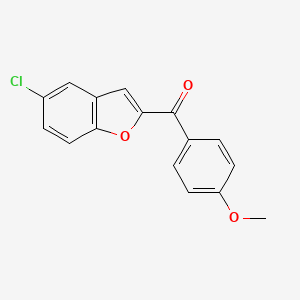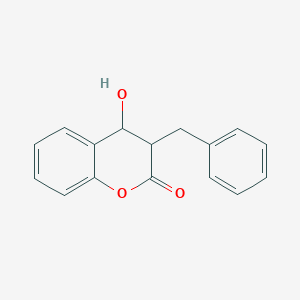
1-(Nitromethyl)cyclopentanol
Descripción general
Descripción
1-(Nitromethyl)cyclopentanol is an organic compound with the chemical formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a colorless liquid with a pungent odor and is known for its instability and reactivity. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
1-(Nitromethyl)cyclopentanol can be synthesized through the reaction of cyclopentanol with nitromethane . The process involves mixing these two compounds under appropriate conditions, followed by heating to facilitate the reaction. The final product is obtained through separation and purification steps. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Nitromethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Nitromethyl)cyclopentanol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Nitromethyl)cyclopentanol involves its reactivity due to the presence of the nitro group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved depend on the specific reactions and conditions applied .
Comparación Con Compuestos Similares
1-(Nitromethyl)cyclopentanol can be compared with other similar compounds, such as:
Cyclopentanol: A simpler compound with a hydroxyl group, used as a solvent and intermediate in organic synthesis.
Nitromethane: A nitro compound used as a reagent in organic synthesis and as a fuel additive.
Cyclopentanone: A cyclic ketone used in the synthesis of pharmaceuticals and fragrances. The uniqueness of this compound lies in its combination of a nitro group and a cyclopentanol structure, which imparts distinct reactivity and versatility in various applications.
Propiedades
IUPAC Name |
1-(nitromethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(5-7(9)10)3-1-2-4-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORHRVRLEZGVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461154 | |
| Record name | 1-(Nitromethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72936-38-0 | |
| Record name | 1-(Nitromethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


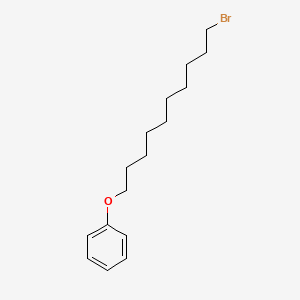
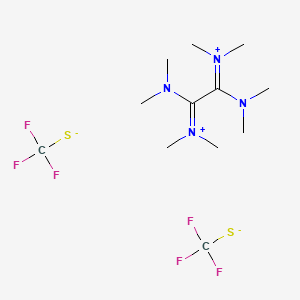

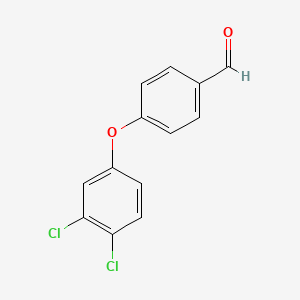
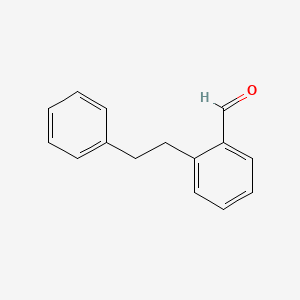
![2-[(Trimethylsilyl)methyl]prop-2-en-1-ol](/img/structure/B1624982.png)
